
2-N-methyl-2-N-(4-methylpyrimidin-2-yl)propane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N-methyl-2-N-(4-methylpyrimidin-2-yl)propane-1,2-diamine, also known as MPPD, is a chemical compound with potential applications in scientific research. This compound belongs to the class of diamines and is often used as a reactant in the synthesis of other compounds.
作用機序
The mechanism of action of 2-N-methyl-2-N-(4-methylpyrimidin-2-yl)propane-1,2-diamine is not well understood. However, it is believed to interact with cellular DNA and inhibit the activity of certain enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have antitumor and antimalarial activity in vitro. It has also been shown to inhibit the growth of certain bacteria and fungi. However, its effects on human cells and tissues are not well understood.
実験室実験の利点と制限
One advantage of using 2-N-methyl-2-N-(4-methylpyrimidin-2-yl)propane-1,2-diamine in lab experiments is its relatively simple synthesis method. However, its potential toxicity and lack of understanding of its effects on human cells and tissues are limitations.
将来の方向性
There are several potential future directions for research involving 2-N-methyl-2-N-(4-methylpyrimidin-2-yl)propane-1,2-diamine. One area of interest is the development of new compounds with improved antitumor and antimalarial activity. Another area of interest is the study of this compound's effects on human cells and tissues to better understand its potential therapeutic applications. Additionally, further research is needed to determine the safety and toxicity of this compound.
合成法
2-N-methyl-2-N-(4-methylpyrimidin-2-yl)propane-1,2-diamine can be synthesized through a multistep process involving the reaction of 4-methylpyrimidine-2-carboxylic acid with thionyl chloride to form 4-methylpyrimidine-2-carbonyl chloride. This compound is then reacted with 2-(methylamino)propane-1,2-diamine to form this compound.
科学的研究の応用
2-N-methyl-2-N-(4-methylpyrimidin-2-yl)propane-1,2-diamine has potential applications in scientific research, particularly in the field of medicinal chemistry. It can be used as a reactant in the synthesis of new compounds with potential therapeutic applications. For example, this compound has been used in the synthesis of novel antitumor agents and antimalarial drugs.
特性
IUPAC Name |
2-N-methyl-2-N-(4-methylpyrimidin-2-yl)propane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-7-4-5-11-9(12-7)13(3)8(2)6-10/h4-5,8H,6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZFBMFHOPGAES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N(C)C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1,3-dioxoisoindol-2-yl)-N-[2-(3-fluorophenyl)ethyl]butanamide](/img/structure/B7637695.png)
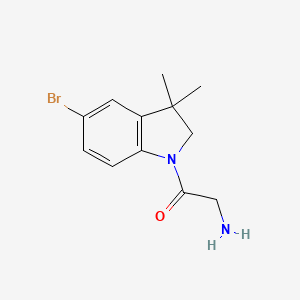
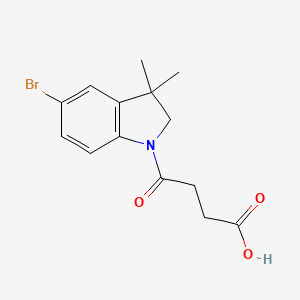
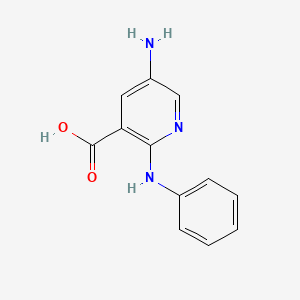
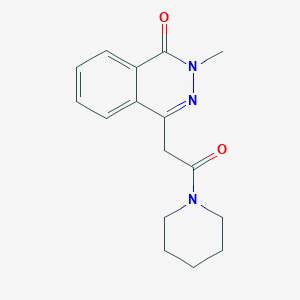
![2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7637743.png)
![2-[(4-Bromothiophene-2-carbonyl)amino]acetic acid](/img/structure/B7637744.png)
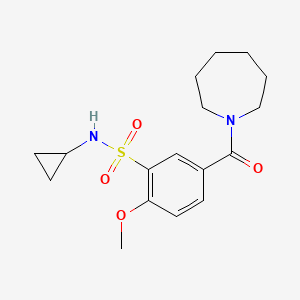


![2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7637787.png)
![8-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B7637795.png)
![3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7637806.png)